molecular formula C3H8N2O B1330523 N',N'-Dimethylformohydrazide CAS No. 3298-49-5

N',N'-Dimethylformohydrazide

Cat. No. B1330523
Key on ui cas rn: 3298-49-5
M. Wt: 88.11 g/mol
InChI Key: ALTGURJQVWBILJ-UHFFFAOYSA-N
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Patent
US05536745

Procedure details

t-Butyl lithium (1.7M in hexane) (29.23 ml, 49.7 mmol) was added dropwise to 3,4-dibromofuran (11.23 g, 49.7 mmol) in THF (120 ml) maintaining the temperature below -65° C. After 1 h at -70° C. dimethylaminoformamide (7.70 ml, 99.4 mmol) was added dropwise. After 2 h at -70° C. the solution was warmed to room temperature, acidified with 6N hydrochloric acid and the solution extracted with ethyl acetate. Drying (Na2SO4), evaporation to dryness under reduced pressure and purification by flash chromatography using hexane/dichloromethane (1:1) as eluent gave a mixture (3:1) of 3-bromofuran-4-carboxaldehyde and 3,4-dibromofuran-2-carboxaldehyde (4.36 g). This mixture (4.36 g) was treated with sodium borohydride (0.54 g, 14.25 mmol) in aqueous ethanol (4:1) (50ml) at 5° C. After 2 h at 5° C. the mixture was acidified with 6N hydrochloric acid and the solution extracted with ethyl acetate. Drying (Na2SO4), evaporation to dryness under reduced pressure and purification by flash chromatography using dichloromethane/hexane (4:1) as eluent gave the title compound (1.55 g, 18% ) as an amorphous yellow solid; δH (CDCl3) 1.74 (1H, br, s, OH), 4.54 (2H, s, CH2), 7.40-7.47 (2H, m, 2 and 5-H); δC (CDCl3) 55.4 (CH2), 100.7 (C-3), 125.4 (C-4), 141.1, 141.5; m/z 178 (M+, 97%), 176 (100%); (Found: M+, 175.9476. C5H5O2Br requires M, 175.9473).
Quantity
29.23 mL
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][CH:8]=1.CN(N[CH:17]=[O:18])C.Cl>C1COCC1>[Br:12][C:11]1[C:7]([CH:17]=[O:18])=[CH:8][O:9][CH:10]=1.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][C:8]=1[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
29.23 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
11.23 g
Type
reactant
Smiles
BrC1=COC=C1Br
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.7 mL
Type
reactant
Smiles
CN(C)NC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -65° C
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4), evaporation to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=COC=C1C=O
Name
Type
product
Smiles
BrC1=C(OC=C1Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05536745

Procedure details

t-Butyl lithium (1.7M in hexane) (29.23 ml, 49.7 mmol) was added dropwise to 3,4-dibromofuran (11.23 g, 49.7 mmol) in THF (120 ml) maintaining the temperature below -65° C. After 1 h at -70° C. dimethylaminoformamide (7.70 ml, 99.4 mmol) was added dropwise. After 2 h at -70° C. the solution was warmed to room temperature, acidified with 6N hydrochloric acid and the solution extracted with ethyl acetate. Drying (Na2SO4), evaporation to dryness under reduced pressure and purification by flash chromatography using hexane/dichloromethane (1:1) as eluent gave a mixture (3:1) of 3-bromofuran-4-carboxaldehyde and 3,4-dibromofuran-2-carboxaldehyde (4.36 g). This mixture (4.36 g) was treated with sodium borohydride (0.54 g, 14.25 mmol) in aqueous ethanol (4:1) (50ml) at 5° C. After 2 h at 5° C. the mixture was acidified with 6N hydrochloric acid and the solution extracted with ethyl acetate. Drying (Na2SO4), evaporation to dryness under reduced pressure and purification by flash chromatography using dichloromethane/hexane (4:1) as eluent gave the title compound (1.55 g, 18% ) as an amorphous yellow solid; δH (CDCl3) 1.74 (1H, br, s, OH), 4.54 (2H, s, CH2), 7.40-7.47 (2H, m, 2 and 5-H); δC (CDCl3) 55.4 (CH2), 100.7 (C-3), 125.4 (C-4), 141.1, 141.5; m/z 178 (M+, 97%), 176 (100%); (Found: M+, 175.9476. C5H5O2Br requires M, 175.9473).
Quantity
29.23 mL
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][CH:8]=1.CN(N[CH:17]=[O:18])C.Cl>C1COCC1>[Br:12][C:11]1[C:7]([CH:17]=[O:18])=[CH:8][O:9][CH:10]=1.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][C:8]=1[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
29.23 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
11.23 g
Type
reactant
Smiles
BrC1=COC=C1Br
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.7 mL
Type
reactant
Smiles
CN(C)NC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -65° C
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4), evaporation to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=COC=C1C=O
Name
Type
product
Smiles
BrC1=C(OC=C1Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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